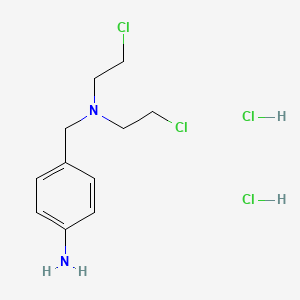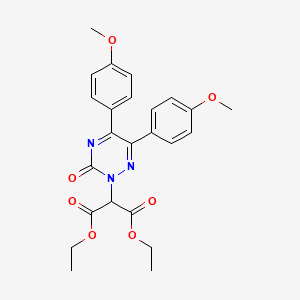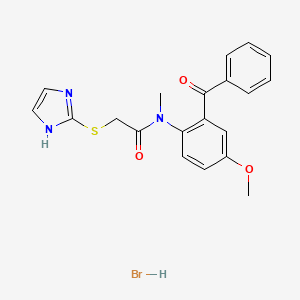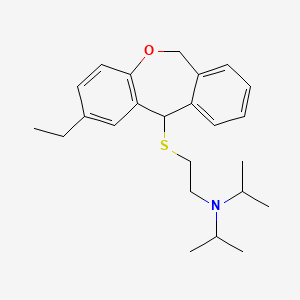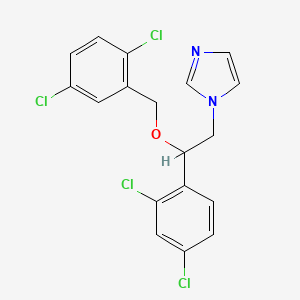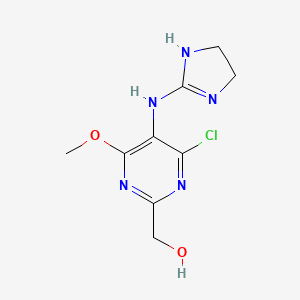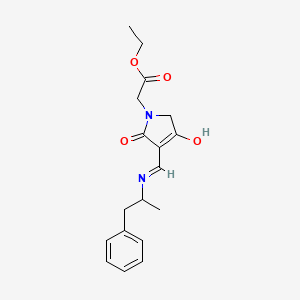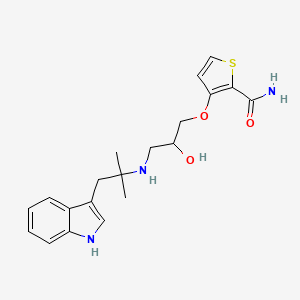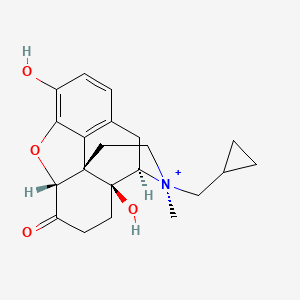
Methylnaltrexone, (17S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylnaltrexone, (17S)-, also known as methylnaltrexone bromide, is a quaternary ammonium compound derived from naltrexone. It is primarily used as a peripherally acting μ-opioid receptor antagonist. This compound is particularly effective in reversing the peripheral side effects of opioid drugs, such as constipation, without affecting the central analgesic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylnaltrexone is synthesized from naltrexone through a methylation process. The reaction involves the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of methylnaltrexone involves large-scale methylation of naltrexone using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Methylnaltrexone primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides like methyl iodide or bromide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation of naltrexone yields methylnaltrexone, while oxidation can lead to the formation of various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Methylnaltrexone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on opioid receptors and its ability to reverse opioid-induced side effects.
Medicine: Approved for the treatment of opioid-induced constipation in patients with chronic non-cancer pain or advanced illness
Industry: Utilized in the development of new drugs targeting peripheral opioid receptors.
Wirkmechanismus
Methylnaltrexone exerts its effects by selectively antagonizing peripheral μ-opioid receptors. Due to its quaternary ammonium structure, it cannot cross the blood-brain barrier, thus it does not interfere with the central analgesic effects of opioids. By blocking opioid receptors in the gastrointestinal tract, methylnaltrexone effectively reduces opioid-induced constipation without inducing withdrawal symptoms .
Vergleich Mit ähnlichen Verbindungen
Methylnaltrexone is unique among opioid receptor antagonists due to its inability to cross the blood-brain barrier. Similar compounds include:
Naloxone: A non-selective opioid antagonist that can cross the blood-brain barrier and is used to reverse opioid overdoses.
Naltrexone: Similar to naloxone but with a longer duration of action, used for opioid and alcohol dependence treatment.
Naloxegol: Another peripherally acting opioid antagonist used for opioid-induced constipation, but with different pharmacokinetic properties compared to methylnaltrexone
Methylnaltrexone stands out due to its specific peripheral action, making it highly effective for treating opioid-induced constipation without affecting central opioid effects .
Eigenschaften
CAS-Nummer |
916045-22-2 |
|---|---|
Molekularformel |
C21H26NO4+ |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
JVLBPIPGETUEET-UGTAXJHQSA-O |
Isomerische SMILES |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Kanonische SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


